1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine

Übersicht

Beschreibung

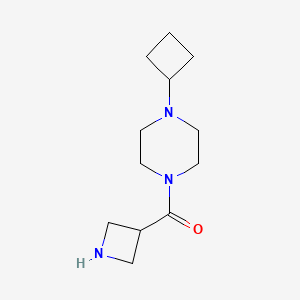

1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine is a complex organic compound that features a unique combination of azetidine and piperazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The azetidine ring is a four-membered nitrogen-containing ring, while the piperazine ring is a six-membered ring containing two nitrogen atoms. The cyclobutyl group adds further structural complexity, potentially influencing the compound’s biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of imines with alkenes.

Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a Grignard reaction, where cyclobutyl magnesium bromide reacts with an appropriate electrophile.

Piperazine Ring Formation: The piperazine ring can be formed through the reaction of ethylenediamine with dihaloalkanes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminium hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting central nervous system disorders.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Chemical Biology: The compound serves as a probe in chemical biology to study protein-ligand interactions.

Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and piperazine rings can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine: Similar structure but with a methyl group instead of a cyclobutyl group.

1-(Azetidin-3-ylcarbonyl)-4-phenylpiperazine: Contains a phenyl group instead of a cyclobutyl group.

1-(Azetidin-3-ylcarbonyl)-4-ethylpiperazine: Features an ethyl group instead of a cyclobutyl group.

Uniqueness

1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine is unique due to the presence of the cyclobutyl group, which can influence its steric and electronic properties. This uniqueness can result in different biological activities and binding affinities compared to similar compounds .

Biologische Aktivität

1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine is a compound of interest in medicinal chemistry, particularly for its potential as a histamine H3 receptor antagonist. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{12}H_{18}N_{2}O

- Molecular Weight : 206.29 g/mol

This compound acts primarily as a histamine H3 receptor antagonist . Histamine H3 receptors are involved in various physiological processes, including neurotransmission and modulation of cognitive functions. By antagonizing these receptors, the compound may enhance neurotransmitter release, which could be beneficial in treating cognitive disorders such as Alzheimer's disease and schizophrenia .

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological activities:

- Cognitive Enhancement : Studies suggest that H3 receptor antagonists can improve cognition and memory retention. This is particularly relevant for conditions like Alzheimer's disease and Attention Deficit Hyperactivity Disorder (ADHD) .

- Sleep Regulation : The compound may influence sleep patterns by modulating histamine levels, potentially aiding in the treatment of disorders such as narcolepsy .

- Energy Homeostasis : It shows promise in addressing obesity-related issues by affecting energy balance through histamine signaling pathways .

Study 1: Cognitive Improvement

In a murine model of cognitive impairment, administration of this compound resulted in significant improvements in memory tasks compared to control groups. The study noted enhanced performance in maze navigation tests, suggesting potential applications in treating cognitive decline .

Study 2: Sleep Disorders

Another study evaluated the effects of the compound on sleep architecture. Results indicated that it reduced wakefulness and increased total sleep time in animal models, supporting its use as a therapeutic agent for sleep disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| This compound | H3 receptor antagonist | Cognitive disorders, sleep regulation |

| Other H3 Antagonists | Similar mechanism | Various CNS disorders |

| Traditional Antipsychotics | Dopamine receptor modulation | Schizophrenia, mood disorders |

Eigenschaften

IUPAC Name |

azetidin-3-yl-(4-cyclobutylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O/c16-12(10-8-13-9-10)15-6-4-14(5-7-15)11-2-1-3-11/h10-11,13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVCHLXGFGAZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)C(=O)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.